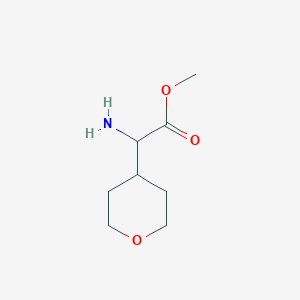

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-2-(oxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXVKVOENRRZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646953 | |

| Record name | Methyl amino(oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477585-43-6 | |

| Record name | Methyl amino(oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-2-(oxan-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Tetrahydropyran Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in modern drug discovery.[1] Its derivatives, particularly tetrahydropyran amino acids, are of significant interest due to their unique structural and physicochemical properties. The THP moiety can be considered a conformationally restricted ether, which reduces the entropic penalty upon binding to a biological target.[2]

Functioning as a bioisostere for cyclohexane, the THP ring offers lower lipophilicity and introduces a potential hydrogen bond acceptor through its oxygen atom.[2] These attributes are highly desirable in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles and enhancing target engagement.[2] The incorporation of this scaffold into amino acid structures creates novel building blocks that can significantly influence peptide conformation, metabolic stability, and interaction with biological targets. Consequently, these derivatives are being explored as inhibitors for a wide range of enzymes and receptors, including kinases, proteases, and reductases.[2][3][4][5] This guide provides an in-depth overview of the discovery, synthesis, and application of these versatile compounds.

Discovery and Therapeutic Applications

The strategic incorporation of the tetrahydropyran amino acid motif has led to the development of several potent and selective therapeutic agents. The rigid structure of the THP ring helps to pre-organize the molecule into a bioactive conformation, improving binding affinity for its target.

Key Therapeutic Targets and Examples:

-

Kinase Inhibition: Gilteritinib (Xospata), an FDA-approved drug for acute myeloid leukemia (AML), features a prominent amino-THP substituent.[2] This molecule acts as an inhibitor of AXL receptor tyrosine kinase, as well as FLT3, ALK, LTK, and KIT kinases.[2] Similarly, AstraZeneca's ATM kinase inhibitor, AZD0156, was constructed using a key SNAr reaction involving a THP-4-amine building block.[2]

-

Enzyme Inhibition (LpxC): A novel class of inhibitors targeting UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in bacterial outer membrane synthesis, has been developed based on a tetrahydropyran core.[3] These compounds demonstrate nanomolar potency against P. aeruginosa LpxC and excellent activity against E. coli.[3] The THP oxygen is capable of forming a key hydrogen bond with Lys238 in the enzyme's active site.[3]

-

Dipeptidyl Peptidase IV (DPP-4) Inhibition: A highly functionalized tetrahydropyran derivative has been synthesized as a potent DPP-4 inhibitor for potential use in treating type 2 diabetes.[6]

-

HCV NS5A Inhibition: A chiral THP fragment serves as a key building block in the synthesis of BMS-986097, an inhibitor of the Hepatitis C virus NS5A protein.[2]

-

Peptidomimetics: The use of Fmoc-protected THP amino acids, such as Fmoc-ThpGly-OH, allows for their direct integration into peptide sequences. This enables the creation of peptidomimetics with improved pharmacological properties, including enhanced resistance to enzymatic degradation. The THP group has also been successfully employed as a nonaromatic, acid-labile protecting group for cysteine in solid-phase peptide synthesis, minimizing racemization.[7]

Synthetic Strategies and Methodologies

The construction of the tetrahydropyran ring and its subsequent functionalization into amino acid derivatives can be achieved through a variety of synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Approaches to the Tetrahydropyran Core:

-

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde to yield 4-hydroxytetrahydropyran derivatives, often with high cis-selectivity.[8]

-

Intramolecular Hydroalkoxylation: Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins provides a direct route to the THP ring and tolerates a wide range of functional groups.[8]

-

Tandem Nucleophilic Addition/Oxa-Michael Reaction: A Lewis acid-catalyzed approach for synthesizing cis-2,6-disubstituted THP derivatives in good yields and with excellent diastereoselectivity.[9]

-

Intramolecular SN2 Cyclization: The cyclization of acyclic precursors via an intramolecular SN2 displacement is a common and effective strategy for forming the THP ring.[2]

Below is a diagram illustrating these primary synthetic pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for representative tetrahydropyran amino acid derivatives and their precursors, highlighting their biological potency and synthetic efficiency.

Table 1: Biological Activity of Tetrahydropyran-Based LpxC Inhibitors [3]

| Compound | P. aeruginosa LpxC IC50 (nM) | P. aeruginosa PAO1 MIC (µM) | E. coli ARC523 MIC (µM) |

| 2 | 7.4 | 50 | >200 |

| 9 | 4.4 | 50 | 25 |

| 23 | 2.5 | 25 | 3.13 |

| 25 | 1.8 | 25 | <3.13 |

Table 2: Summary of Key Synthetic Reactions and Yields

| Reaction Type | Starting Materials | Product | Catalyst/Reagent | Yield (%) | Reference |

| Asymmetric Synthesis | Highly functionalized pyranone precursor | DPP-4 Inhibitor | Stereoselective reductive amination | 25% (overall) | [6] |

| Prins Cyclization | Homoallylic alcohol, Aldehyde | cis-4-hydroxytetrahydropyran | Phosphomolybdic acid | High | [8] |

| Suzuki–Miyaura Coupling | Fragment 1 (Boronic acid), Fragment 2 (Aryl halide) | Coupled Intermediate | Pd catalyst | - | [10] |

| Julia–Kocienski Olefination | Coupled Intermediate, Aldehyde fragment | Full Carbon Framework | Base | - | [10] |

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful synthesis and evaluation of novel compounds.

Protocol: Synthesis of a Tetrahydropyran-Based LpxC Inhibitor (Compound 9)

This protocol is adapted from the synthesis described by Hale et al.[3] It outlines the key steps to generate the final inhibitor from a core building block.

Step 1: Synthesis of Phenol Intermediate (7)

-

A multi-step synthesis is employed involving a Sonogashira coupling reaction followed by a reductive amination to produce the key phenol intermediate (7).

Step 2: Alkylation of Phenol (7) with Iodide (4)

-

To a solution of phenol 7 in a suitable aprotic solvent (e.g., DMF), add a base such as cesium carbonate (Cs2CO3).

-

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

-

Add the tetrahydropyran core alkyl iodide 4 to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the ether-linked intermediate.

Step 3: Hydroxamate Formation

-

Dissolve the ester intermediate from Step 2 in a mixture of THF and methanol.

-

Add an aqueous solution of hydroxylamine (50% w/w) and a base such as potassium hydroxide (KOH).

-

Stir the reaction at room temperature and monitor its progress.

-

Once the reaction is complete, carefully acidify the mixture with a cooled acid solution (e.g., 1N HCl) to pH ~7-8.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate in vacuo.

-

Purify the final compound 9 by chromatography or recrystallization.

The logical workflow for this synthesis is depicted below.

Mechanism of Action and Target Interaction

The therapeutic efficacy of tetrahydropyran amino acid derivatives stems from their precise interaction with biological targets. X-ray crystallography and molecular docking studies have provided invaluable insights into their binding modes.

For the tetrahydropyran-based LpxC inhibitors, the hydroxamate group chelates the catalytic zinc ion in the enzyme's active site.[3] Crucially, the oxygen atom of the tetrahydropyran ring forms a specific hydrogen bond with the side chain of a key lysine residue (Lys227 in A. aeolicus LpxC, equivalent to Lys238 in P. aeruginosa).[3] The carbon backbone of the THP ring engages in favorable van der Waals interactions with a hydrophobic phenylalanine residue in the UDP pocket, further anchoring the inhibitor.[3] These multiple points of contact contribute to the nanomolar potency of the optimized compounds.

The signaling pathway diagram below illustrates this key interaction.

Conclusion and Future Directions

Tetrahydropyran amino acid derivatives represent a versatile and highly valuable class of compounds in drug discovery.[1] Their unique combination of conformational rigidity, improved physicochemical properties, and capacity for specific target interactions has cemented their role in the development of novel therapeutics. The synthetic methodologies for their construction are mature and varied, allowing for the creation of diverse chemical libraries for screening.

Future research will likely focus on several key areas:

-

Development of Novel Stereoselective Syntheses: Creating more efficient and asymmetric routes to access complex and highly substituted THP amino acids.[1]

-

Exploration of New Biological Targets: Applying the THP scaffold to a broader range of therapeutic targets beyond kinases and bacterial enzymes.[1]

-

Computational Design: Utilizing computational chemistry and machine learning to guide the design of new THP-based drugs with optimized pharmacokinetic and pharmacodynamic profiles.[1]

The continued exploration of this chemical space promises to yield next-generation therapeutics with enhanced efficacy and safety profiles, addressing unmet needs across various disease areas.

References

- 1. benchchem.com [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of a tetrahydropyran-based inhibitor of mammalian ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydropyran synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Ambruticins: tetrahydropyran ring formation and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00883H [pubs.rsc.org]

A Preliminary Investigation of Pyran-Based Amino Esters for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyran scaffold is a privileged heterocyclic system found in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1] When functionalized with amino and ester groups, these compounds, known as pyran-based amino esters, become versatile building blocks in medicinal chemistry. Their unique structural features allow for diverse chemical modifications, leading to the development of potent therapeutic agents. This technical guide provides a preliminary investigation into the synthesis, biological evaluation, and potential mechanisms of action of pyran-based amino esters, offering a foundational resource for researchers in the field of drug discovery.

I. Synthesis of Pyran-Based Amino Esters

The synthesis of 2-amino-4H-pyran derivatives, the core structure of many pyran-based amino esters, is frequently achieved through efficient one-pot, multi-component reactions (MCRs). These reactions offer several advantages, including high atom economy, simplified purification procedures, and the ability to generate diverse molecular libraries from readily available starting materials.

A common synthetic route involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a β-ketoester (like ethyl acetoacetate). This reaction is often catalyzed by a base and can be performed under environmentally friendly conditions.

Experimental Protocol: General Synthesis of 2-Amino-4-Aryl-6-Methyl-4H-Pyran-3,5-Dicarbonitrile

This protocol outlines a typical procedure for the synthesis of a pyran-based amino ester derivative.

-

Reaction Setup: To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1 mmol), malononitrile (2 mmol), and ethyl acetoacetate (1 mmol).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol (10 mL), followed by a catalytic amount of a base (e.g., piperidine or triethylamine, ~0.1 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60°C) and monitor the progress using Thin-Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the solid product often precipitates out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).

II. Biological Activities of Pyran-Based Derivatives

Pyran-based compounds have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for drug development. The primary areas of investigation include their anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyran derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell cycle progression, such as Cyclin-Dependent Kinases (CDKs), or the induction of apoptosis.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fused Pyran Derivative 6e | MCF7 (Breast) | 12.46 ± 2.72 | [2] |

| Fused Pyran Derivative 14b | A549 (Lung) | 0.23 ± 0.12 | [2] |

| Fused Pyran Derivative 8c | HCT116 (Colorectal) | 7.58 ± 1.01 | [2] |

| 4H-Pyran Derivative 4d | HCT-116 (Colorectal) | 75.1 | [3] |

| 4H-Pyran Derivative 4k | HCT-116 (Colorectal) | 85.88 | [3] |

| Pyrano[4,3-b]pyran 4j | MCF-7 (Breast) | 26.6 | [4] |

| Pyrano[4,3-b]pyran 4i | MCF-7 (Breast) | 34.2 | [4] |

| Pyrano[4,3-b]pyran 4g | SW-480 (Colon) | 34.6 | [4] |

Antimicrobial Activity

The structural diversity of pyran-based amino esters has also been exploited to develop novel antimicrobial agents. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. Their activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrano[3,2-b]pyran Derivative | Staphylococcus aureus | 62.5 | [5] |

| Pyrano[3,2-b]pyran Derivative | Staphylococcus epidermidis | 100 | [5] |

| 4H-Pyran Derivative 4g | S. aureus (ATCC 25923) | 27.78 (IC₅₀ µM) | [6] |

| 4H-Pyran Derivative 4j | S. aureus (ATCC 25923) | 33.34 (IC₅₀ µM) | [6] |

| Spiroaminopyran 5d | S. aureus (Clinical Isolate) | 32 | [7] |

| Spiroaminopyran 5d | S. pyogenes (Clinical Isolate) | 64 | [7] |

| 4H-Pyrano[2,3-c]pyrazole 5i | Staphylococcus aureus | >7.8 (Excellent) | [8] |

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making antioxidant compounds valuable therapeutic targets. Pyran derivatives have been investigated for their ability to scavenge free radicals, with their activity often quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

| Compound/Derivative | Assay | IC₅₀ (µM or µg/mL) | Reference |

| 4H-Pyran Derivative 4j | DPPH Scavenging | More efficient than BHT | [3] |

| 4H-Pyran Derivative 4g | DPPH Scavenging | High potency (90.5% at 1mg/mL) | [3][6] |

| Pyranopyrazole 5a | DPPH Scavenging | 6 µg/mL | [9] |

| Ascorbic Acid (Standard) | DPPH Scavenging | 9 µg/mL | [9] |

| Pyrano[4,3-b]pyran 4j | DPPH Scavenging | 580 (EC₅₀ µM) | [4] |

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by pyran-based amino esters is crucial for rational drug design. Preliminary studies have implicated several pathways, including the inhibition of cell cycle kinases and modulation of metabolic sensors.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several pyran-based compounds have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[4] Inhibition of CDK2 disrupts the G1/S phase transition, leading to cell cycle arrest and preventing cancer cell proliferation.

References

- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate, a key building block in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a representative synthesis protocol, and its application in the development of novel therapeutics, particularly targeting the cannabinoid receptor 2 (CB2).

Chemical Identity and Synonyms

This compound is a non-proteinogenic α-amino acid ester. It exists in stereoisomeric forms and as a salt, each with a unique Chemical Abstracts Service (CAS) number. The tetrahydropyran ring is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates.[1]

A comprehensive list of known CAS numbers and synonyms is provided in Table 1.

Table 1: CAS Numbers and Synonyms

| Form | CAS Number | Synonyms |

| (S)-enantiomer | 368866-32-4 | (S)-AMINO-(TETRAHYDRO-PYRAN-4-YL)-ACETIC ACID METHYL ESTER[2][3]; (S)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate[4]; L-4'-Tetrahydropyranylglycinemethyl ester[4]; 2H-Pyran-4-acetic acid, .alpha.-aminotetrahydro-, methyl ester, (.alpha.S)-[4] |

| Racemic Hydrochloride | 1260637-54-4 | This compound hydrochloride[5][6][7][8][9]; Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride[10]; methyl 2-amino-2-(oxan-4-yl)acetate;hydrochloride[10] |

| (R)-enantiomer Hydrochloride | 1416402-99-7 | (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride[11][12] |

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

| Property | (S)-enantiomer | Racemic Hydrochloride |

| Molecular Formula | C₈H₁₅NO₃[4] | C₈H₁₆ClNO₃[10] |

| Molecular Weight | 173.21 g/mol | 209.67 g/mol [10] |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | > 200 °C (decomposes) (estimated) | > 200 °C (decomposes) (estimated) |

| Boiling Point | High (estimated) | High (estimated) |

| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents (estimated) | Soluble in water; sparingly soluble in alcohols (estimated) |

Experimental Protocols

Representative Synthesis of this compound Hydrochloride

While a specific, detailed experimental protocol for the synthesis of the title compound is not widely published, a general and efficient method for the preparation of α-amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid using methanol and a chlorosilane reagent.[14][15] The following is a representative protocol adapted for this specific compound.

Reaction Scheme:

Materials:

-

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Diethyl ether (anhydrous)

Procedure:

-

To a stirred suspension of 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (1 equivalent) in anhydrous methanol at 0 °C is slowly added trimethylchlorosilane (2-3 equivalents).

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is triturated with anhydrous diethyl ether to precipitate the product.

-

The solid product, this compound hydrochloride, is collected by filtration, washed with diethyl ether, and dried under vacuum.

Applications in Drug Discovery

This compound serves as a valuable building block in drug discovery, particularly for introducing the tetrahydropyran motif into potential drug candidates. The tetrahydropyran ring is often employed as a bioisostere for cyclohexane or other cyclic systems to modulate physicochemical properties such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[1]

One notable application of a derivative of this compound is in the synthesis of selective cannabinoid receptor 2 (CB2) agonists for the treatment of inflammatory pain.

Role as a Building Block in Medicinal Chemistry

The use of chemical building blocks is a fundamental strategy in medicinal chemistry to efficiently synthesize a wide array of molecules for biological screening.[16][17][18][19][] this compound provides a scaffold with multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Caption: Workflow for utilizing the building block in drug discovery.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in immune cells.[21][22][23] Its activation is associated with the modulation of immune responses and inflammatory pathways.[21][24] CB2 receptor agonists are being investigated for their therapeutic potential in treating inflammatory and neuropathic pain. The signaling cascade initiated by CB2 receptor activation is complex and can involve multiple downstream effectors.

Caption: Simplified CB2 receptor signaling pathway.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (S)-AMINO-(TETRAHYDRO-PYRAN-4-YL)-ACETIC ACID METHYL ESTER | 368866-32-4 [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound hydrochloride | 1260637-54-4 [sigmaaldrich.com]

- 6. This compound hydrochloride , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]

- 7. 1stsci.com [1stsci.com]

- 8. Novachemistry-Products [novachemistry.com]

- 9. This compound hydroch… [cymitquimica.com]

- 10. 2H-Pyran-4-acetic acid, α-aminotetrahydro-, methyl ester, … [cymitquimica.com]

- 11. 1416402-99-7 | MFCD18711390 | (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride [aaronchem.com]

- 12. 1416402-99-7|(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 13. What are the general properties of amino acids? | AAT Bioquest [aatbio.com]

- 14. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biosolveit.de [biosolveit.de]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Accessing Chemical Building Blocks for Innovative Retrosynthetic Pathways [synthiaonline.com]

- 21. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 23. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update | MDPI [mdpi.com]

Spectroscopic and Synthetic Profile of L-4'-Tetrahydropyranylglycine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-4'-Tetrahydropyranylglycine methyl ester is a non-proteinogenic amino acid derivative incorporating a tetrahydropyran (THP) moiety. The inclusion of the cyclic ether structure can impart unique conformational constraints and physicochemical properties to peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the spectroscopic characterization and a plausible synthetic route for L-4'-Tetrahydropyranylglycine methyl ester. Due to the limited availability of published experimental data for this specific compound, this guide furnishes detailed, generalized experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the tables are illustrative of the expected results from such analyses.

Proposed Synthesis

A plausible synthetic pathway to L-4'-Tetrahydropyranylglycine methyl ester commences with the synthesis of the parent amino acid, L-4'-Tetrahydropyranylglycine, followed by esterification. A common method for the synthesis of novel amino acids involves the Strecker synthesis or asymmetric synthesis from a suitable starting material. Subsequent esterification can be achieved under acidic conditions with methanol.

Spectroscopic Data (Illustrative)

The following tables summarize the expected spectroscopic data for L-4'-Tetrahydropyranylglycine methyl ester based on its chemical structure.

NMR Spectroscopy

Table 1: Expected 1H NMR Data (in CDCl3, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.70 | s | 3H | O-CH 3 (Ester) |

| ~ 3.60 - 3.80 | m | 2H | -O-CH 2- (THP ring, axial) |

| ~ 3.40 | d | 1H | α-CH |

| ~ 3.20 - 3.35 | m | 2H | -O-CH 2- (THP ring, equatorial) |

| ~ 1.50 - 1.70 | m | 2H | CH 2 (THP ring) |

| ~ 1.30 - 1.50 | m | 3H | CH (THP ring), CH 2 (THP ring) |

| ~ 1.60 | br s | 2H | -NH 2 |

Table 2: Expected 13C NMR Data (in CDCl3, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 174 | C =O (Ester) |

| ~ 67 | -O-C H2 (THP ring) |

| ~ 58 | α-C H |

| ~ 52 | O-C H3 (Ester) |

| ~ 40 | C H (THP ring) |

| ~ 33 | C H2 (THP ring) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H Stretch (Amine) |

| 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

| ~ 1740 | Strong | C=O Stretch (Ester) |

| 1050 - 1150 | Strong | C-O Stretch (Ether) |

Mass Spectrometry

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| [M+H]+ | Molecular Ion |

| [M-OCH3]+ | Fragment |

| [M-COOCH3]+ | Fragment |

| [C5H9O]+ | Tetrahydropyranyl fragment |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of L-4'-Tetrahydropyranylglycine methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

Acquisition :

-

Record 1H NMR spectra on a 400 MHz spectrometer.

-

Acquire 13C NMR spectra on the same instrument at a frequency of 100 MHz.

-

Use standard pulse programs for both 1D and 2D experiments (e.g., COSY, HSQC) to aid in structural elucidation.

-

-

Data Processing : Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

-

Acquisition :

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan over a range of 4000 to 400 cm-1.

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Acquisition :

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns for structural confirmation.

-

-

Data Analysis : Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide outlines the key spectroscopic characterization methods and a plausible synthetic route for L-4'-Tetrahydropyranylglycine methyl ester. While specific experimental data for this compound is not widely published, the provided protocols and illustrative data serve as a valuable resource for researchers working with this and related non-proteinogenic amino acids. The unique structural features of this compound make it an interesting building block for the development of novel peptides and peptidomimetics with potential applications in drug discovery and materials science.

Physicochemical Characteristics of Substituted Tetrahydropyran Glycine: A Technical Guide for Drug Development

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The tetrahydropyran (THP) ring has emerged as a valuable structural motif in drug design. As a saturated six-membered heterocycle containing an oxygen atom, the THP ring is often employed as a bioisosteric replacement for cyclohexane or morpholine moieties. Its incorporation can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced aqueous solubility, while the oxygen atom can act as a hydrogen bond acceptor, potentially improving target engagement.

When coupled with the glycine scaffold, the simplest amino acid, a versatile class of compounds known as substituted tetrahydropyran glycines is formed. These molecules offer a unique combination of a conformationally restrained cyclic ether with the adaptable core of an amino acid, presenting a compelling template for library synthesis and lead optimization. Understanding the fundamental physicochemical characteristics of these compounds is critical for predicting their behavior in biological systems and for guiding rational drug design.

This technical guide provides an in-depth overview of the core physicochemical properties of substituted tetrahydropyran glycines, including lipophilicity, aqueous solubility, acid-base dissociation constants (pKa), and chemical stability. It offers detailed experimental protocols for their determination and presents representative data to illustrate key structure-property relationships.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like amino acids, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter. The tetrahydropyran ring generally imparts lower lipophilicity compared to its carbocyclic analogue, cyclohexane, which can be advantageous in optimizing a drug candidate's properties.

Representative Data

The following table presents representative LogP data for a hypothetical series of tetrahydropyran-4-yl-glycines with various substituents at the 4-position of the THP ring. This illustrates how structural modifications can be used to modulate lipophilicity.

| Compound ID | Substituent (R) on THP Ring | Molecular Formula | Calculated LogP |

| THPG-001 | -H | C7H13NO3 | -1.2 |

| THPG-002 | -CH3 | C8H15NO3 | -0.7 |

| THPG-003 | -OH | C7H13NO4 | -1.8 |

| THPG-004 | -F | C7H12FNO3 | -1.0 |

| THPG-005 | -COOH | C8H13NO5 | -2.1 |

Note: LogP values are illustrative and calculated based on established principles of substituent effects.

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is the traditional and most accurate technique for determining the n-octanol/water partition coefficient.

Methodology:

-

Phase Preparation: Prepare n-octanol saturated with water and water (or a pH 7.4 phosphate buffer for LogD) saturated with n-octanol. Allow the phases to separate for at least 24 hours before use.

-

Compound Dissolution: Accurately weigh the test compound and dissolve it in one of the pre-saturated phases (typically the one in which it is more soluble). The initial concentration should be chosen to ensure accurate detection in both phases after partitioning.

-

Partitioning: Combine equal volumes of the pre-saturated n-octanol and aqueous phases in a suitable vessel (e.g., a pear-shaped flask or separatory funnel). Add the dissolved compound.

-

Equilibration: Vigorously shake or stir the vessel for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to facilitate partitioning. Following agitation, allow the mixture to stand undisturbed overnight to ensure complete phase separation.

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer, avoiding contamination of the interface.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS). A calibration curve should be prepared for accurate quantification.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

P = [Concentration]octanol / [Concentration]aqueous LogP = log10(P)

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. Poor solubility can be a major impediment in drug development.[1] Solubility can be assessed under kinetic or thermodynamic conditions. Kinetic solubility is often measured in early discovery as a high-throughput screen, while thermodynamic solubility is considered the "gold standard" and is more relevant for late-stage lead optimization and pre-formulation.[2][3][4]

Representative Data

The table below shows hypothetical thermodynamic solubility data for the same series of THP-glycines at pH 7.4. As expected, there is a general inverse correlation between lipophilicity (LogP) and aqueous solubility.

| Compound ID | Substituent (R) on THP Ring | Calculated LogP | Thermodynamic Solubility (µg/mL) |

| THPG-001 | -H | -1.2 | > 1000 |

| THPG-002 | -CH3 | -0.7 | 750 |

| THPG-003 | -OH | -1.8 | > 2000 |

| THPG-004 | -F | -1.0 | 900 |

| THPG-005 | -COOH | -2.1 | > 2000 |

Note: Solubility values are for illustrative purposes.

Experimental Protocols

This high-throughput method determines the concentration at which a compound, upon being diluted from a DMSO stock solution into an aqueous buffer, begins to precipitate.[5][6]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution.

-

Aqueous Dilution: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a new microtiter plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). This step initiates precipitation for poorly soluble compounds. The final DMSO concentration should be kept low (e.g., 1-2%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Solubility Determination: The kinetic solubility is reported as the concentration at which the turbidity signal significantly rises above the background, indicating the formation of a precipitate.[5]

This method measures the equilibrium concentration of a compound in a saturated solution and is considered the definitive measure of solubility.[3][4][7]

Methodology:

-

Add Excess Solid: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[8]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC/MS.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Acid-Base Properties (pKa)

The pKa values of a molecule describe the strength of its acidic or basic functional groups. For a tetrahydropyran glycine, there are at least two ionizable groups: the carboxylic acid (-COOH) and the alpha-amino group (-NH2). These pKa values determine the charge state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. The pKa of the carboxylic acid is typically in the range of 2-3, while the pKa of the amino group is around 9-10.

Representative Data

The pKa values of the core glycine structure are not expected to be dramatically altered by distant substituents on the THP ring, but minor electronic effects can be observed.

| Compound ID | Substituent (R) on THP Ring | pKa1 (-COOH) | pKa2 (-NH3+) |

| THPG-001 | -H | 2.35 | 9.65 |

| THPG-002 | -CH3 | 2.38 | 9.62 |

| THPG-003 | -OH | 2.33 | 9.58 |

| THPG-004 | -F | 2.30 | 9.50 |

| THPG-005 | -COOH | 2.28 | 9.55 |

Note: pKa values are illustrative and based on the known values for glycine and inductive effects of substituents.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.

Methodology:

-

Sample Preparation: Accurately weigh the compound and dissolve it in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-10 mM).

-

Acidification: For a standard titration, the solution is first made acidic by adding a strong acid (e.g., 0.1 M HCl) to a pH of ~1.5-2.0 to ensure all functional groups are fully protonated.

-

Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

-

Titration: Slowly add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Recording: After each addition of titrant, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point (where half of the carboxylic acid groups have been neutralized) gives pKa1, and the second half-equivalence point gives pKa2. These points are identified as the midpoints of the buffer regions on the curve.

Chemical Stability

Assessing the intrinsic chemical stability of a drug candidate is a regulatory requirement and is crucial for determining appropriate storage conditions and shelf-life. Forced degradation, or stress testing, involves exposing the compound to harsh conditions to accelerate its decomposition. This helps identify potential degradation products and establish degradation pathways.

Representative Data

The stability of THP-glycines can be summarized qualitatively after exposure to various stress conditions. The goal of forced degradation is to achieve 5-20% degradation of the parent compound.

| Condition | Reagent/Stress | Typical Duration | Potential Degradation of THP-Glycine |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 24-72h at RT or 60°C | Generally stable; potential for ester hydrolysis if derivatized. |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 24-72h at RT or 60°C | Generally stable; potential for ester hydrolysis if derivatized. |

| Oxidation | 3% H2O2 | 24-72h at RT | Potential for oxidation, depending on substituents. |

| Thermal | 60-80°C (Solid or Solution) | 1-7 days | Generally stable. |

| Photolytic | UV/Visible Light (ICH Q1B) | Per ICH guidelines | Dependent on chromophores; core structure is non-chromophoric. |

Experimental Protocol: Forced Degradation Study

A general protocol for stress testing is outlined below. The specific conditions should be adjusted based on the compound's known stability.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.2 M HCl to give a final concentration of 0.1 M HCl).

-

Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.2 M NaOH to give a final concentration of 0.1 M NaOH).

-

Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 6% H2O2 to give a final concentration of 3%).

-

Thermal: Store the stock solution (and solid sample) in an oven at elevated temperature (e.g., 70°C).

-

Photolytic: Expose the stock solution to a controlled light source that provides both UV and visible output as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

-

Incubation: Store the stressed samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours). Samples should be monitored periodically. If no degradation is observed, the temperature or reagent concentration can be increased.

-

Sample Quenching: After the desired time, stop the degradation. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (typically with a photodiode array detector or mass spectrometer).

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of the parent compound and observe the formation of any new peaks (degradation products).

Conclusion

The physicochemical properties of substituted tetrahydropyran glycines are fundamental to their potential as therapeutic agents. Lipophilicity, solubility, pKa, and stability are interconnected parameters that govern the ADME profile and overall developability of these compounds. By systematically modulating the substituents on the tetrahydropyran ring, researchers can fine-tune these properties to optimize a molecule for a specific biological target and desired clinical application. The experimental protocols and workflows detailed in this guide provide a robust framework for the characterization of novel THP-glycine analogues, enabling data-driven decisions in the drug discovery and development process. A thorough understanding and early assessment of these characteristics are indispensable for advancing promising candidates from the laboratory to the clinic.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 3. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 4. scribd.com [scribd.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. pharmadekho.com [pharmadekho.com]

The Tetrahydropyran Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties makes it a valuable tool for optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the role of the THP moiety in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and discovery workflows.

Physicochemical Properties and Advantages of the Tetrahydropyran Moiety

The THP moiety is often employed as a bioisosteric replacement for a cyclohexane ring. This substitution can lead to significant improvements in a compound's drug-like properties. The introduction of the oxygen atom into the carbocyclic ring imparts several key advantages:

-

Reduced Lipophilicity: The ether oxygen in the THP ring lowers the lipophilicity of the molecule compared to its cyclohexane counterpart. This can lead to improved aqueous solubility, which is often a critical factor for oral bioavailability.

-

Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. This can enhance binding affinity and selectivity.

-

Improved Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation compared to a cyclohexane ring, which can lead to a longer half-life and improved pharmacokinetic profile.

-

Favorable Conformational Profile: The THP ring exists in a chair conformation, similar to cyclohexane, but with a slightly different geometry due to the C-O bonds. This can influence the spatial arrangement of substituents and optimize interactions with the target protein.

Table 1: Comparison of Physicochemical Properties of Tetrahydropyran and Cyclohexane

| Property | Tetrahydropyran | Cyclohexane | Implication in Drug Design |

| Molecular Weight ( g/mol ) | 86.13 | 84.16 | Minimal change in molecular weight. |

| cLogP | 1.1 | 3.2 | THP significantly reduces lipophilicity, potentially improving solubility and reducing off-target effects. |

| Dipole Moment (Debye) | ~1.7 | 0 | The dipole moment of THP can lead to more favorable interactions with polar environments and protein binding pockets.[1] |

| Hydrogen Bond Acceptors | 1 | 0 | The oxygen atom in THP can form hydrogen bonds, enhancing target affinity. |

The Tetrahydropyran Moiety in FDA-Approved Drugs: Case Studies

The utility of the THP moiety is exemplified by its presence in several FDA-approved drugs. Two prominent examples are the kinase inhibitors gilteritinib and AZD0156.

Gilteritinib (Xospata®): An FLT3 Inhibitor for Acute Myeloid Leukemia (AML)

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML. The drug incorporates a 4-amino-tetrahydropyran moiety, which plays a crucial role in its efficacy and pharmacokinetic profile.

Table 2: In Vitro Activity of Gilteritinib

| Target | Cell Line | IC50 (nM) | Reference |

| FLT3-ITD | MV4-11 | 0.92 | [2] |

| FLT3-D835Y | Ba/F3 | 0.9 | [2] |

| c-Kit | TF-1 | 102 | [2] |

| Axl | - | 41 | [2] |

The data in Table 2 highlights the high potency of gilteritinib against clinically relevant FLT3 mutations and its selectivity over other kinases like c-Kit.

Pharmacokinetics of Gilteritinib:

Preclinical studies in mice demonstrated that gilteritinib has good oral bioavailability.[3] Clinical studies in patients with relapsed/refractory AML showed a mean elimination half-life of 113 hours, supporting once-daily dosing.[4]

AZD0156: An ATM Kinase Inhibitor for Cancer Therapy

AZD0156 is a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[5] The molecule features a tetrahydropyran group attached to an imidazoquinolinone core.

Table 3: In Vitro Activity of AZD0156

| Target | Assay Type | IC50 (nM) | Reference |

| ATM | Cellular | 0.58 | [6] |

| DNA-PK | Enzymatic | 140 | [6] |

| mTOR | Cellular | 610 | [6] |

| PI3Kα | Cellular | 1400 | [6] |

As shown in Table 3, AZD0156 exhibits excellent potency for ATM with high selectivity against other related kinases in the PI3K-like kinase (PIKK) family.

Pharmacokinetics of AZD0156:

Preclinical studies have shown that AZD0156 has good oral bioavailability and a pharmacokinetic profile suitable for clinical development.[5]

Signaling Pathways Targeted by THP-Containing Drugs

Understanding the signaling pathways in which THP-containing drugs act is crucial for rational drug design and for identifying potential combination therapies.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. In AML, activating mutations in FLT3 lead to constitutive signaling and uncontrolled cell growth. Gilteritinib inhibits this aberrant signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy and safety profiles has led to a surge in the development of complex chiral molecules. Among the vast arsenal of chiral building blocks available to medicinal chemists, non-proteinogenic amino acids bearing cyclic moieties have garnered significant attention due to their ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide delves into the synthesis, chiral resolution, and application of a particularly valuable chiral building block: Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate . Its utility is prominently highlighted through its role as a key intermediate in the synthesis of the long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, omarigliptin, a once-weekly treatment for type 2 diabetes.

Physicochemical Properties and Stereochemistry

This compound is a non-natural α-amino acid ester characterized by a tetrahydropyran ring attached to the α-carbon. This structural feature introduces a degree of conformational rigidity and can influence the binding affinity and metabolic stability of molecules that incorporate it. The molecule possesses a single stereocenter at the α-carbon, existing as two enantiomers: (S)-methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate and (R)-methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate. The (S)-enantiomer is the biologically relevant isomer for the synthesis of omarigliptin.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | |

| CAS Number (S-enantiomer) | 368866-32-4 | [1] |

| CAS Number (Racemic HCl salt) | 1260637-54-4 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, and water |

Synthesis of Racemic this compound

The synthesis of the racemic form of the title compound can be achieved through a variety of established methods for α-amino acid synthesis. A common and efficient route is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Experimental Protocol: Strecker Synthesis (Illustrative)

-

Formation of the α-aminonitrile: To a solution of tetrahydro-2H-pyran-4-one in aqueous ammonia, add a solution of sodium cyanide and ammonium chloride. Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: The resulting α-aminonitrile is then subjected to acidic hydrolysis, typically by heating with concentrated hydrochloric acid. This step converts the nitrile group to a carboxylic acid and hydrolyzes the imine, yielding the racemic amino acid hydrochloride.

-

Esterification: The crude amino acid is then esterified by refluxing in methanol with an acid catalyst, such as thionyl chloride or hydrogen chloride gas, to afford the racemic methyl ester hydrochloride. The free base can be obtained by neutralization.

Enantioselective Synthesis and Chiral Resolution

The biological activity of pharmaceuticals is often enantiomer-specific. Therefore, obtaining enantiomerically pure forms of chiral building blocks like this compound is of paramount importance. Two primary strategies are employed: enantioselective synthesis and chiral resolution of the racemate.

Enantioselective Synthesis

Modern asymmetric synthesis methods offer direct access to the desired enantiomer. In the context of the synthesis of omarigliptin, an asymmetric Henry reaction is a key step to introduce the chirality early in the synthetic sequence. This approach avoids the need for a separate resolution step, making the overall process more efficient.

Experimental Protocol: Asymmetric Henry Reaction (Conceptual)

A chiral copper-diamine complex is used to catalyze the addition of nitromethane to an aldehyde. The choice of the chiral ligand is crucial for achieving high enantioselectivity. The resulting enantioenriched nitroalkanol is then carried forward through a series of reactions to construct the tetrahydropyran ring and introduce the amino group with the desired stereochemistry.

| Step | Reactants/Reagents | Key Parameters | Outcome |

| Asymmetric Henry Reaction | Aldehyde, Nitromethane, Chiral Copper-diamine catalyst | Low temperature, inert atmosphere | Enantioenriched nitroalkanol (>90% ee) |

| Crystallization-Induced Dynamic Resolution | Diastereomeric mixture | Solvent selection, controlled cooling | Single diastereomer in high purity and ee |

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common methods include diastereomeric salt formation with a chiral resolving agent or enzymatic kinetic resolution.

This classical method involves reacting the racemic amino acid with a chiral acid or base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes, typically lipases or proteases, to selectively react with one enantiomer of the racemic mixture. For a racemic amino ester, a lipase can be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Experimental Protocol: Enzymatic Kinetic Resolution (Illustrative)

-

Enzymatic Hydrolysis: A suspension of the racemic this compound and a lipase (e.g., Novozym 435) in a buffered aqueous solution is stirred at a controlled temperature and pH. The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

-

Work-up and Separation: The reaction mixture is then worked up by adjusting the pH and extracting with an organic solvent. The unreacted (S)-ester remains in the organic phase, while the (R)-amino acid salt is in the aqueous phase.

-

Purification: Both the ester and the acid can be further purified by standard techniques.

| Parameter | Condition |

| Enzyme | Immobilized Lipase (e.g., Novozym 435) |

| Solvent | Phosphate buffer/organic co-solvent |

| Temperature | 30-40 °C |

| pH | 7.0-8.0 |

| Monitoring | Chiral HPLC |

| Typical ee | >99% for both enantiomers |

Application in the Synthesis of Omarigliptin

The (S)-enantiomer of this compound is a critical building block in the synthesis of omarigliptin, a once-weekly DPP-4 inhibitor for the management of type 2 diabetes. The tetrahydropyran moiety and the stereochemistry at the α-carbon are essential for the drug's high affinity and selectivity for the DPP-4 enzyme.

Mechanism of Action of Omarigliptin and the DPP-4 Signaling Pathway

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[3] By inhibiting DPP-4, omarigliptin increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion, reduced glucagon secretion, and consequently, lower blood glucose levels.[4]

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in modern medicinal chemistry. Its incorporation into drug candidates, exemplified by the potent DPP-4 inhibitor omarigliptin, demonstrates the significant impact of this non-natural amino acid in achieving desired therapeutic profiles. The availability of robust methods for its enantioselective synthesis and chiral resolution ensures a reliable supply of this critical intermediate for drug discovery and development programs. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is set to increase, paving the way for the next generation of innovative medicines.

References

An In-depth Technical Guide to the Initial Purity Assessment of Synthetic "Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate"

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive, multi-faceted approach for the initial purity assessment of the synthetic non-proteinogenic amino acid derivative, Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate. Ensuring the purity and identity of novel chemical entities is a cornerstone of drug discovery and development, directly impacting biological activity, safety, and reproducibility.

An orthogonal analytical strategy, employing multiple techniques with different separation and detection principles, is critical for a thorough purity evaluation. This document details the primary analytical methods for determining chemical and enantiomeric purity, identifying and quantifying impurities, and confirming the compound's structure.

Orthogonal Purity Assessment Workflow

A systematic workflow ensures all potential impurities (organic, inorganic, residual solvents) are assessed. The relationship between these techniques provides a comprehensive purity profile.

Caption: Orthogonal approach for comprehensive purity assessment.

Chromatographic Purity (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the primary method for assessing the purity of non-volatile organic compounds and detecting process-related impurities or degradation products.

Data Presentation: Chromatographic Purity

| Parameter | Specification | Typical Result |

| Purity (by Area %) | ≥ 98.0% | 99.5% |

| Largest Single Impurity | ≤ 0.5% | 0.2% (at RRT 1.2) |

| Total Impurities | ≤ 2.0% | 0.5% |

| Retention Time (RT) | Report | ~6.8 min |

Experimental Protocol: Reversed-Phase HPLC

This protocol is a standard starting point for analyzing polar, non-proteinogenic amino acid esters.[1][2]

-

Instrumentation: HPLC or UPLC system with UV detector.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-25 min: 5% to 95% B

-

25-28 min: 95% B

-

28-30 min: 95% to 5% B

-

30-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.[1]

-

Detection: UV at 210 nm (peptide bond absorbance).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.

Identity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure and molecular weight of the target compound.

Data Presentation: Structural & Mass Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to methyl ester, amino group, and tetrahydropyran ring protons.[3][4][5][6][7] |

| Integration | Proportional to the number of protons in each environment. | |

| ¹³C NMR | Chemical Shifts (δ) | Peaks corresponding to carbonyl, ester, and aliphatic carbons.[4] |

| MS (ESI+) | [M+H]⁺ | Expected: 188.1230, Observed: 188.1235 |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Typical parameters: 16-32 scans, 1-second relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, 2-second relaxation delay.

-

-

Data Processing: Process the spectra using appropriate software to apply Fourier transform, phase correction, and baseline correction. Integrate proton signals and reference spectra (e.g., to residual solvent peak).

Enantiomeric Purity

Since the target molecule possesses a chiral center at the α-carbon, determining the enantiomeric purity is crucial, especially for pharmaceutical applications. This is typically achieved by chiral HPLC.[8][9][10][11]

Data Presentation: Enantiomeric Purity

| Parameter | Specification | Typical Result |

| Enantiomeric Excess (e.e.) | ≥ 99.0% | 99.5% |

| Undesired Enantiomer | ≤ 0.5% | 0.25% |

Experimental Protocol: Chiral HPLC (Indirect Method)

This method involves derivatization with a chiral reagent (e.g., Marfey's reagent, FDAA) to form diastereomers that can be separated on a standard reversed-phase column.[8][9]

-

Derivatization (Marfey's Reagent):

-

Dissolve ~50 nmol of the amino acid ester sample in 100 µL of 1 M sodium bicarbonate.

-

Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent) in acetone.

-

Incubate at 40 °C for 1 hour.

-

Cool the mixture and neutralize with 100 µL of 2 M HCl.

-

Dilute with the mobile phase for HPLC analysis.[8]

-

-

Instrumentation: HPLC with UV detector.

-

Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

-

Mobile Phase & Gradient: Use a water/acetonitrile gradient with 0.1% TFA, similar to the achiral purity method, optimizing for the separation of the diastereomers.

-

Detection: UV at 340 nm (due to the DNP group from the derivatizing agent).[8]

Caption: Conversion of enantiomers to separable diastereomers.

Residual Solvents and Inorganic Impurities

Analysis of residual volatile solvents from the synthesis and purification process is a critical safety assessment, typically performed by Headspace Gas Chromatography (GC-HS).[12][13][14][15] Inorganic impurities, often from catalysts or reagents, are assessed by methods like Inductively Coupled Plasma (ICP) or Sulfated Ash testing.[16][17][][19][20]

Data Presentation: Volatile and Inorganic Impurities

| Analysis | Impurity Example | Specification (ICH Limit) |

| Residual Solvents (GC) | Methanol (Class 2) | ≤ 3000 ppm |

| Dichloromethane (Class 2) | ≤ 600 ppm | |

| Toluene (Class 2) | ≤ 890 ppm | |

| Inorganic Impurities | Sulfated Ash | ≤ 0.1% |

| Palladium (Catalyst) | ≤ 10 ppm |

Experimental Protocol: GC for Residual Solvents

This protocol is based on the principles outlined in USP <467>.[12][13][21]

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler. A mass spectrometer (MS) can be used for identification.[15][21]

-

Column: G43 phase (e.g., DB-624 or equivalent), 30 m x 0.32 mm, 1.8 µm film.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program:

-

Initial: 40 °C, hold for 20 min.

-

Ramp: 10 °C/min to 240 °C.

-

Hold: 20 min at 240 °C.

-

-

Headspace Parameters:

-

Sample Equilibration Temperature: 80 °C.

-

Equilibration Time: 60 min.

-

-

Sample Preparation: Accurately weigh about 100 mg of the compound into a headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, water) that dissolves the sample but does not interfere with the analysis.[13] Seal the vial.

-

Quantification: Analyze against a standard solution containing known concentrations of expected solvents.

References

- 1. agilent.com [agilent.com]

- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydropyran(142-68-7) 1H NMR [m.chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System | Shimadzu Latin America [shimadzu-la.com]

- 16. normecgroup.com [normecgroup.com]

- 17. pharmtech.com [pharmtech.com]

- 19. agilent.com [agilent.com]

- 20. How XRF can fast track pharmaceutical purity control | Malvern Panalytical [malvernpanalytical.com]

- 21. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics with enhanced pharmacological properties. "Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate," a derivative of tetrahydropyranylglycine, offers a unique structural motif that can influence peptide conformation, stability, and biological activity. The tetrahydropyran ring introduces a cyclic constraint and can improve resistance to enzymatic degradation and enhance cell permeability, making it a valuable building block for creating peptidomimetics.[1]

This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-protected 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid into peptides via solid-phase peptide synthesis (SPPS).

Properties of Fmoc-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

The commercially available Fmoc-protected version of the amino acid is essential for its use in standard Fmoc-based solid-phase peptide synthesis.[2]

| Property | Value |

| Chemical Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid |

| CAS Number | 553643-51-9 |

| Molecular Formula | C22H23NO5 |

| Molecular Weight | 381.43 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

Experimental Protocols

The incorporation of sterically hindered amino acids such as 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid often requires optimized coupling conditions to ensure high efficiency and minimize side reactions. The following protocols are recommended.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing the tetrahydropyran-functionalized amino acid.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids

-

Fmoc-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Base: DIPEA (N,N-Diisopropylethylamine)

-